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For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cassine is a naturally occurring piperidine alkaloid first isolated from the leaves and other
parts of plants belonging to the Cassia genus. Its unique chemical architecture, characterized
by a substituted piperidine ring linked to a long alkyl chain with a ketone functionality, has
garnered interest in the scientific community. This technical guide provides a comprehensive
overview of the chemical structure and absolute stereochemistry of (-)-Cassine, supported by
spectroscopic data and detailed experimental methodologies. The precise spatial arrangement
of its chiral centers is critical for its biological activities, which include antimicrobial and
anticholinesterase effects. This document aims to serve as a valuable resource for researchers
engaged in natural product synthesis, medicinal chemistry, and drug development.

Chemical Structure and Nomenclature

(-)-Cassine is a complex alkaloid featuring a 2,5,6-trisubstituted piperidine ring. The systematic
IUPAC name for (-)-Cassine is 12-[(2S,5R,6R)-5-hydroxy-6-methylpiperidin-2-ylJdodecan-2-
one. Its molecular formula is C1sH3sNO2, corresponding to a molecular weight of 297.48 g/mol .

The core of the molecule is a piperidine ring with three substituents: a methyl group at position
6, a hydroxyl group at position 5, and a long dodecan-2-one chain at position 2. The
stereochemistry of these substituents is crucial for the molecule's identity and biological
function.
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Table 1: Chemical Identifiers for (-)-Cassine

Identifier Value

12-[(2S,5R,6R)-5-hydroxy-6-methylpiperidin-2-

IUPAC Name
yl][dodecan-2-one
Molecular Formula C1sH3sNO2
Molecular Weight 297.48 g/mol
CAS Number 471-72-7
SMILES C[C@H]1N--INVALID-LINK--CC[C@H]10

INChl=1S/C18H35N02/c1-15(20)11-9-7-5-3-4-
InChl 6-8-10-12-17-13-14-18(21)16(2)19-17/h16-
19,21H,3-14H2,1-2H3/t16-,17+,18-/m1/s1

Stereochemistry and Absolute Configuration

The stereochemistry of (-)-Cassine has been unequivocally established as (2S, 5R, 6R)
through a combination of total synthesis and spectroscopic analysis, particularly Nuclear
Overhauser Effect (NOE) spectroscopy. The piperidine ring adopts a chair conformation, which
is the most stable arrangement for six-membered rings.

e C-2: The long alkyl chain is in an equatorial position, which is sterically favored. The absolute
configuration is S.

e C-5: The hydroxyl group is in an equatorial position. The absolute configuration is R.
e C-6: The methyl group is in an equatorial position. The absolute configuration is R.

The relative stereochemistry of the substituents on the piperidine ring is therefore cis between
the C-2 and C-6 substituents, and trans between the C-5 hydroxyl group and the C-6 methyl

group.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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